ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 866838-08-6
Cat. No.: VC2670587
Molecular Formula: C12H12N4O4
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866838-08-6 |
|---|---|
| Molecular Formula | C12H12N4O4 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 |
| Standard InChI Key | SNKCFASFYYFHDA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Properties and Structural Characteristics
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is characterized by a well-defined molecular structure with important functional groups that contribute to its chemical reactivity and biological potential. The compound features a five-membered pyrazole heterocyclic core with strategic substituents that determine its physicochemical properties and biological activities.
Basic Chemical Information
The compound is defined by the following chemical identifiers and properties:
| Property | Details |
|---|---|
| CAS Registry Number | 866838-08-6 |
| Molecular Formula | C₁₂H₁₂N₄O₄ |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19 |
| Standard InChIKey | SNKCFASFYYFHDA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)N+[O-] |
The molecular structure consists of a pyrazole ring connected to a 4-nitrophenyl group at the N1 position. The pyrazole ring bears an amino group at the C5 position and an ethyl carboxylate group at the C3 position. This arrangement of functional groups creates a unique electronic distribution and reactivity profile .
Physical Properties and Characterization
The physical properties of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are essential for understanding its behavior in various applications. These properties influence its solubility, stability, and interactions with biological systems.
| Physical Property | Value/Description |
|---|---|
| Appearance | Crystalline solid |
| Boiling Point | 492.283°C at 760 mmHg |
| Density | 1.459 g/cm³ |
| LogP | 2.64380 |
| Polar Surface Area (PSA) | 115.96000 |
The compound can form crystals suitable for X-ray diffraction studies, which has enabled detailed analysis of its three-dimensional structure and intermolecular interactions .
Synthesis Methods
The synthesis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be achieved through several methodological approaches, with variations depending on starting materials and desired yields.
Laboratory Synthesis Procedures
The primary synthesis route for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves a one-pot, multicomponent reaction strategy. This approach offers efficiency and convenience for laboratory-scale preparation of the compound.
The most common synthetic pathway includes:
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Reaction of aromatic aldehydes, malononitrile derivatives, and phenyl hydrazine derivatives
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Conducted in a water-ethanol mixture at room temperature
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Formation of the pyrazole ring through cyclization mechanisms
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Isolation of the product through filtration and purification techniques
Alternative synthetic approaches may involve the reaction of ethyl cyanoacetate with N-aryl-C-ethoxycarbonylnitrile imines in a 1,3-dipolar cycloaddition reaction. This method has been reported to yield polysubstituted pyrazoles with various substituents from readily available building blocks .
Industrial Production Considerations
For large-scale or industrial production of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, several modifications to laboratory procedures may be implemented to optimize yield, purity, and cost-effectiveness:
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Utilization of recyclable catalysts to enhance efficiency and sustainability
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Implementation of continuous flow reactors for consistent quality and yield
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Optimization of reaction conditions including temperature, solvent ratios, and reaction times
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Development of efficient purification protocols to ensure high product purity
These industrial production methods aim to maximize yield while minimizing waste and environmental impact, making the compound more accessible for research and commercial applications.
Biological and Medicinal Applications
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has demonstrated significant potential in various biological and medicinal applications. Research suggests diverse biological activities that make this compound of interest in pharmaceutical development.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways. The presence of the pyrazole core with its specific substituents contributes to these properties, as pyrazole derivatives are known to exhibit anti-inflammatory activity through various mechanisms including cyclooxygenase inhibition.
Research on structurally similar pyrazole compounds has demonstrated their ability to reduce inflammatory markers and mediate inflammatory responses in preclinical models. These findings suggest potential applications in the development of novel anti-inflammatory agents.
Antimicrobial Activity
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and related pyrazole derivatives have shown promising antimicrobial properties against various pathogens. The antimicrobial efficacy may be attributed to the compound's ability to interact with specific cellular targets in microorganisms.
Studies on pyrazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. The nitrophenyl group present in this compound may enhance its antimicrobial properties due to the electron-withdrawing effect of the nitro group.
Pesticidal Applications
The compound has also been explored for potential applications in agricultural pest management. Pyrazole derivatives are known to exhibit insecticidal and herbicidal properties, making them valuable in agrochemical research.
The specific arrangement of functional groups in ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate may contribute to its interaction with target enzymes in pest organisms, potentially disrupting vital metabolic processes. This property makes it a candidate for development as a crop protection agent.
Structure-Activity Relationships and Medicinal Chemistry
Understanding the structure-activity relationships (SAR) of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is crucial for optimizing its biological properties and developing derivatives with enhanced activities.
Key Structural Features Influencing Activity
Several structural elements of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate contribute to its biological activities:
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Pyrazole Core: The five-membered heterocyclic ring serves as a scaffold for positioning functional groups and interacting with biological targets
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Amino Group: The 5-amino substituent may participate in hydrogen bonding with target proteins and influences the electronic distribution in the molecule
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Nitrophenyl Group: The 4-nitrophenyl substituent at N1 position affects the lipophilicity and electronic properties of the compound, potentially enhancing binding to specific receptors
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Ethyl Carboxylate: This group may serve as a hydrogen bond acceptor and influences the compound's solubility and metabolic stability
Comparison with Related Compounds
Comparing ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally similar compounds provides insights into the effect of specific substituents on biological activity. Table 3 summarizes key compounds and their distinctive features:
| Compound | Distinctive Features | Potential Advantages |
|---|---|---|
| Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 4-nitrophenyl at N1, amino at C5, ester at C3 | Balanced lipophilicity, good binding profile |
| Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | 3-nitrophenyl at N1, ester at C4 position | Different electronic distribution, altered target specificity |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | Chlorophenyl instead of nitrophenyl | Increased lipophilicity, potentially better membrane penetration |
| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Additional nitro group, ester at C4 | Stronger electron-withdrawing effect, potentially enhanced activity |
These structural variations demonstrate how modifications to the core structure can influence physicochemical properties and potentially alter biological activities, providing valuable direction for medicinal chemistry optimization .
Crystallographic and Structural Analysis
Crystallographic studies of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and related derivatives have provided important insights into their three-dimensional structures and intermolecular interactions.
Crystal Structure Characteristics
X-ray crystallographic studies have revealed important structural features of pyrazole derivatives related to ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. These studies provide valuable information about bond lengths, angles, and molecular conformations that influence the compound's properties.
Intermolecular Interactions
Crystal packing analyses have identified significant intermolecular interactions that contribute to the stability of crystal structures of pyrazole derivatives. These interactions include:
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Hydrogen bonding between amino groups and nitrogen or oxygen atoms
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π-π stacking interactions between aromatic rings
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Weak C-H···O interactions forming extended networks
In the crystal structure of related compounds, neighboring molecules are linked through intermolecular N-H···N and N-H···O hydrogen bonds, giving rise to one-dimensional tapes along certain crystallographic axes. These molecular chains can be further linked through weak C-H···O interactions, forming three-dimensional networks that stabilize the crystal structure .
Understanding these intermolecular interactions is crucial for predicting the physical properties and potential binding modes of the compound with biological targets.
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